molecular formula C4H8ClNO2 B12138659 2-Chloroethyl 2-aminoacetate

2-Chloroethyl 2-aminoacetate

Cat. No.: B12138659
M. Wt: 137.56 g/mol
InChI Key: GCUMBNXKDAMGIN-UHFFFAOYSA-N
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Description

2-Chloroethyl 2-aminoacetate is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of glycine, where the amino group is substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl 2-aminoacetate can be synthesized through the esterification of glycine with ethylene chlorohydrin in the presence of hydrochloric acid. The reaction involves the formation of an intermediate, which is then diazotized to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where glycine and ethylene chlorohydrin are reacted under controlled conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl 2-aminoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution: Formation of 2-aminoethyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines

Scientific Research Applications

2-Chloroethyl 2-aminoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethyl 2-aminoacetate involves its interaction with biological molecules. The chloro group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This compound can also act as an alkylating agent, introducing alkyl groups into biomolecules, which can disrupt normal cellular processes .

Comparison with Similar Compounds

    Ethyl 2-chloroacetate: Similar in structure but lacks the amino group.

    2-Chloroethyl ethyl sulfide: Contains a sulfur atom instead of an amino group.

    Bis(2-chloroethyl)amine: Contains two chloroethyl groups attached to an amine.

Uniqueness: 2-Chloroethyl 2-aminoacetate is unique due to the presence of both a chloroethyl group and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

2-chloroethyl 2-aminoacetate

InChI

InChI=1S/C4H8ClNO2/c5-1-2-8-4(7)3-6/h1-3,6H2

InChI Key

GCUMBNXKDAMGIN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)CN

Origin of Product

United States

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